molecular formula C19H20N6O2 B2732001 (E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide CAS No. 1251711-36-0

(E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide

Katalognummer B2732001
CAS-Nummer: 1251711-36-0
Molekulargewicht: 364.409
InChI-Schlüssel: DKAJJUZRYUXEKP-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Amplifying Phleomycin Effects

The research conducted by Brown and Cowden (1982) highlights the synthesis of compounds, including those with furan-2-yl substituents, which have shown activities as amplifiers of phleomycin against Escherichia coli. These findings suggest potential applications in enhancing antibiotic efficacy or in the development of new therapeutic strategies against bacterial infections. The specific synthesis methods and the activities of these compounds open avenues for further research in antibiotic enhancement or resistance mitigation strategies (Brown & Cowden, 1982).

Reduction Products of Nitrofuran Derivatives

In a study by Tatsumi, Kitamura, and Yoshimura (1976), the reduction products of nitrofurazone and a related compound were investigated, leading to the identification of amine derivatives. This research provides insights into the chemical behavior of nitrofuran derivatives under reducing conditions, which could be relevant in understanding their metabolism, stability, or mechanism of action in biological systems (Tatsumi et al., 1976).

Tyrosine Kinase Inhibitors

Smaill et al. (2001) discuss the development of 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as potent inhibitors of the epidermal growth factor receptor (EGFR). This research is crucial for the development of new cancer therapies targeting tyrosine kinases, with one compound, CI-1033, entering clinical trials. The study underscores the potential of acrylamide derivatives in cancer treatment through the inhibition of critical signaling pathways (Smaill et al., 2001).

Stereoselective Synthesis of Amino Acids

Masesane and Steel (2004) describe the use of the Diels–Alder reaction for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) from an (E)-3-nitroacrylate and furan template. This research has implications for the synthesis of bioactive compounds and the development of pharmaceuticals, showcasing the versatility of furan derivatives in organic synthesis (Masesane & Steel, 2004).

Mitigating Acrylamide, Furan, and HMF in Food

Anese et al. (2013) review strategies for mitigating the presence of acrylamide and furanic compounds in food, which are known to be toxic and potentially carcinogenic. This research is vital for improving food safety and reducing the exposure of consumers to harmful compounds. The review discusses various technological measures that can be implemented at the industrial level to reduce the levels of these compounds in food products (Anese et al., 2013).

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-14-8-9-20-18(13-14)23-17-6-5-16(24-25-17)21-10-11-22-19(26)7-4-15-3-2-12-27-15/h2-9,12-13H,10-11H2,1H3,(H,21,24)(H,22,26)(H,20,23,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAJJUZRYUXEKP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.